3,4-Dimethyl-1-pentyn-3-ol chemical properties and structure
3,4-Dimethyl-1-pentyn-3-ol chemical properties and structure
An In-Depth Technical Guide to 3,4-Dimethyl-1-pentyn-3-ol
Executive Summary
3,4-Dimethyl-1-pentyn-3-ol is a tertiary acetylenic alcohol characterized by a terminal alkyne and a hydroxyl group on a sterically hindered carbon. These functionalities make it a valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its CAS number is 1482-15-1, and it has a molecular formula of C₇H₁₂O.[1][2] The presence of the terminal alkyne allows for its participation in highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of modern drug discovery for creating complex molecular architectures and bioconjugates.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in drug development.
Chemical Structure and Stereochemistry
3,4-Dimethyl-1-pentyn-3-ol possesses a chiral center at the C3 carbon, which is bonded to a hydroxyl group, a methyl group, an isopropyl group, and an ethynyl group. The molecule is typically supplied as a racemate. The compact, branched structure provides unique steric and electronic properties to its derivatives.
Caption: 2D Structure of 3,4-Dimethyl-1-pentyn-3-ol.
The IUPAC name for this compound is 3,4-dimethylpent-1-yn-3-ol.[2] Its structure combines the reactivity of a terminal alkyne with the functionality of a tertiary alcohol.
Physicochemical Properties
The physical and chemical properties of 3,4-Dimethyl-1-pentyn-3-ol are summarized below. It is a flammable liquid and should be handled with appropriate safety precautions.[2][4] A notable property is its full miscibility in water, which is uncommon for a C7 alcohol and is attributed to the strong hydrogen bonding potential of the hydroxyl group and the polarizability of the alkyne.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1482-15-1 | [1][2][6] |
| Molecular Formula | C₇H₁₂O | [1][2] |
| Molecular Weight | 112.17 g/mol | [4][5] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Solubility | Fully miscible in water | [4][5] |
| Vapor Pressure | 3.19 mmHg at 25°C | [1] |
| Canonical SMILES | CC(C)C(C)(C#C)O | [1][7] |
| InChIKey | DZNLEQBXXLGELU-UHFFFAOYSA-N | [2][6][8] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
| Packing Group | III | [4] |
Synthesis and Purification
The most direct and industrially scalable synthesis of 3,4-Dimethyl-1-pentyn-3-ol is through the nucleophilic addition of an acetylide to a ketone. Specifically, the reaction involves treating 3-methyl-2-butanone (isopropyl methyl ketone) with an ethynylating agent, such as an alkali metal acetylide or an ethynyl Grignard reagent.
Retrosynthetic Analysis & Workflow
The synthesis strategy involves forming the carbon-carbon bond between the ketone carbonyl (C3) and the terminal carbon of acetylene. This is a classic Grignard-type reaction, which is highly reliable for creating tertiary alcohols.
Caption: Retrosynthesis and key reagents for the synthesis.
Experimental Protocol: Synthesis
This protocol describes the synthesis using an ethynyl Grignard reagent, which can be prepared in situ or from a commercial source.
Materials:
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: Charge the flask with ethynylmagnesium bromide solution in THF. Cool the flask to 0°C using an ice bath.
-
Ketone Addition: Dissolve 3-methyl-2-butanone in an equal volume of anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
The crude 3,4-Dimethyl-1-pentyn-3-ol can be purified by vacuum distillation.
-
Setup: Arrange a fractional distillation apparatus for vacuum operation.
-
Distillation: Heat the crude oil under reduced pressure. The product is a liquid with a reported vapor pressure of 3.19 mmHg at 25°C, indicating it will distill at a moderate temperature under vacuum.[1]
-
Collection: Collect the fraction boiling at the appropriate temperature range. The purity can be assessed by Gas Chromatography (GC) or NMR spectroscopy.
Spectroscopic Analysis
Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy: Expected signals include a singlet for the acetylenic proton (~2.4 ppm), a singlet for the hydroxyl proton (variable), a multiplet for the isopropyl CH proton, a singlet for the C3-methyl group, and a doublet for the two isopropyl methyl groups.[2][9]
-
¹³C NMR Spectroscopy: Key signals will identify the quaternary carbinol carbon (C3), the two alkyne carbons (C1 and C2), and the three distinct methyl carbons and the isopropyl methine carbon.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch (broad, ~3300-3400 cm⁻¹), the sp-C-H stretch of the terminal alkyne (~3300 cm⁻¹, sharp), and the C≡C triple bond stretch (~2100 cm⁻¹, weak).[6][8]
-
Mass Spectrometry: Electron ionization mass spectrometry will likely show fragmentation patterns corresponding to the loss of a methyl group (M-15) or an isopropyl group (M-43). The NIST WebBook reports key peaks (m/z) in its mass spectrum.[6]
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 3,4-Dimethyl-1-pentyn-3-ol stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the tertiary hydroxyl group.
Reactions of the Alkyne Moiety: Click Chemistry
The terminal alkyne is a premier functional group for "click" chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[3] This reaction is widely exploited in drug discovery for lead generation, bioconjugation, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3]
Caption: Workflow of a CuAAC "Click" Reaction.
Reactions of the Hydroxyl Group
The tertiary hydroxyl group can undergo various reactions, such as:
-
Esterification or Etherification: To introduce other functional groups or linkers.
-
Dehydration: Acid-catalyzed dehydration can lead to the formation of enynes, which are also valuable synthetic intermediates.[10]
-
Oxidation: While tertiary alcohols are resistant to oxidation without C-C bond cleavage, specific reagents can achieve this if required.
Role as a Pharmaceutical Intermediate
3,4-Dimethyl-1-pentyn-3-ol is primarily used as a pharmaceutical intermediate.[4] Its structure can be incorporated into larger molecules to serve as a rigid linker or to introduce a specific stereochemical and electronic environment. The development of new drugs and drug candidates is a challenging process that relies on a diverse toolbox of molecular building blocks to create novel pharmacophores.[11][12] Terpenoid-like structures, including functionalized alcohols, are also explored for their potential to enhance drug delivery.[13]
Safety and Handling
As a flammable liquid, 3,4-Dimethyl-1-pentyn-3-ol must be handled in a well-ventilated area, away from sources of ignition.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like oxidizing agents.[4][14]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Use spark-proof tools.[14]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[15]
Conclusion
3,4-Dimethyl-1-pentyn-3-ol is a versatile and valuable chemical intermediate for professionals in research and drug development. Its bifunctional nature, combining a sterically accessible terminal alkyne for click chemistry with a tertiary alcohol for further modification, provides a robust platform for the synthesis of complex and novel molecular entities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
Analytics-Shop. (n.d.). 3,4-Dimethyl-1-pentyn-3-ol. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 3,4-Dimethyl-1-pentyn-3-ol, 94%. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-penten-3-ol. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-pentyn-3-ol. Retrieved from [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methyl-1-penten-4-yn-3-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,4-dimethyl-1-pentyn-3-ol (C7H12O). Retrieved from [Link]
-
NIST. (n.d.). 1-Pentyn-3-ol, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2022). A) 3,4-Dimethyl-1-penten-3-ol (B) Isopropyl-3-methyl vinyl carbinol (C) 2.... Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3,4-Dimethyl-1-pentyn-3-ol. Retrieved from [Link]
-
MDPI. (2010). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]
-
MDPI. (2023). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Retrieved from [Link]
-
MDPI Books. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dimethyl-1-pentyne. Retrieved from [Link]
-
PubMed. (2024). What is the future of click chemistry in drug discovery and development?. Retrieved from [Link]
-
MDPI. (2016). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 6,6-dimethylhept-1-en-4-yn-3-ol.
-
YouTube. (2022). What is the major product obtained when 2,3 – dimethyl pentan -3 – ol heated in presence of H 2SO4. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3,4-Dimethyl-1-pentyn-3-ol | C7H12O | CID 95483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the future of click chemistry in drug discovery and development? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethyl-1-pentyn-3-ol, 94% | Fisher Scientific [fishersci.ca]
- 5. labsolu.ca [labsolu.ca]
- 6. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
- 7. PubChemLite - 3,4-dimethyl-1-pentyn-3-ol (C7H12O) [pubchemlite.lcsb.uni.lu]
- 8. 1-Pentyn-3-ol, 3,4-dimethyl- [webbook.nist.gov]
- 9. 3,4-DIMETHYL-1-PENTYN-3-OL(1482-15-1) 1H NMR spectrum [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chemos.de [chemos.de]
